molecular formula C20H34O5 B038985 11-Epiprostaglandin E1 CAS No. 24570-01-2

11-Epiprostaglandin E1

Cat. No. B038985
CAS RN: 24570-01-2
M. Wt: 354.5 g/mol
InChI Key: GMVPRGQOIOIIMI-FZYGRIMQSA-N
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Description

11-Epiprostaglandin E1 is a prostanoid . It has a molecular formula of C20H34O5 . It is also known by other names such as 11beta-Prostaglandin E1, 11-epi-PGE1, and 11-beta-Prostaglandin E1 .


Molecular Structure Analysis

The IUPAC name for 11-Epiprostaglandin E1 is 7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid . The molecular weight is 354.5 g/mol . The structure can be represented by the SMILES notation: CCCCCC@@H[C@@H]1CCCCCCC(=O)O)O)O .

Scientific Research Applications

Treatment of Diabetic Peripheral Neuropathy

Prostaglandin E1 (PGE1), which includes 11-Epiprostaglandin E1, has been used in combination with lipoic acid for the treatment of diabetic peripheral neuropathy (DPN). This combination therapy has shown significant improvements in clinical efficacy and nerve conduction velocities in patients with DPN .

Improvement of Cerebral Microcirculation

PGE1 has been found to improve cerebral microcirculation. It does this by activating endothelial NOS and GTPCH1, which can protect human brain microvascular endothelial cells (HCMEC/D3) from injuries induced by LPS . This suggests that PGE1 might be used to help maintain cerebral microcirculation in the future .

Agonist for EP Receptors

11-deoxy Prostaglandin E1, a synthetic analog of PGE1, has been reported to be a non-selective agonist of EP receptors. It stimulates cAMP release in Jurkat cells .

Anti-inflammatory Effects

PGE1 has been shown to have anti-inflammatory effects. It can decrease the protein expressions of inflammatory cytokines, IL-6 and TNF- .

Anti-apoptotic Effects

PGE1 has anti-apoptotic effects. It decreases the protein expression of the pro-apoptotic gene BAX and increases the expression of the anti-apoptotic gene Bcl-2 .

6. Vessel Dilation and Blood Flow Improvement PGE1 is a highly effective bioactive substance that can distend vessels, suppress aggregation of thrombocytes and erythrocytes, decrease blood viscosity and improve microcirculation .

Safety and Hazards

11-Epiprostaglandin E1 is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed and suspected of damaging fertility or the unborn child .

Future Directions

One of the more recent management strategies is the use of prostaglandin E1 (PGE1) infusion in the management of pulmonary hypertension (PH) associated with congenital diaphragmatic hernia (CDH). PGE1 is widely used in the NICU in critical congenital cardiac disease to maintain ductal patency and facilitate pulmonary and systemic blood flow . This paper reviews the current evidence for use of PGE1 in the CDH population and the opportunities for future investigations .

properties

IUPAC Name

7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-FZYGRIMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347932
Record name 11-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Epiprostaglandin E1

CAS RN

24570-01-2
Record name 11-Epiprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-EPIPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DO49Q8Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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